molecular formula C13H14ClN3O B8689338 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-indole

5-chloro-2-(piperazin-1-ylcarbonyl)-1H-indole

Cat. No.: B8689338
M. Wt: 263.72 g/mol
InChI Key: RNGVSSIIHLHHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(piperazin-1-ylcarbonyl)-1H-indole is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

(5-chloro-1H-indol-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H14ClN3O/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6H2

InChI Key

RNGVSSIIHLHHSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step A (11 g) was suspended in CH2Cl2 (75 mL), and TFA was added dropwise (75 mL). The resulting solution was stirred overnight at ambient temperature. The reaction solution was concentrated under reduced pressure, and the resulting residue was dissolved in CH2Cl2 (100 mL). Saturated aqueous NaHCO3 (100 mL) was added slowly with stirring. After 20 min the organic layer was separated, washed with water (10 mL) and then brine (30 mL), and dried over Na2SO4. The organic layer was then concentrated under reduced pressure and purified via silica gel chromatography (0-35% methanol/dichloromethane) to give the title compound (7.6 g). MS (electrospray): exact mass calculated for C13H14ClN3O, 263.08; m/z found, 264.1 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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